2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C21H25N5O2 This compound is characterized by the presence of a butoxyphenyl group, a tetraazolyl ring, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the butoxyphenyl and dimethylphenylacetamide intermediates. The key steps include:
Formation of the Butoxyphenyl Intermediate: This involves the reaction of 4-butoxyphenylamine with suitable reagents to introduce the butoxy group.
Formation of the Tetraazolyl Ring: The butoxyphenyl intermediate is then reacted with azide compounds under specific conditions to form the tetraazolyl ring.
Coupling with Dimethylphenylacetamide: Finally, the tetraazolyl intermediate is coupled with 2,6-dimethylphenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed
Scientific Research Applications
2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(3-chloro-2-methylphenyl)acetamide
- N-(2-butoxyphenyl)-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
Uniqueness
2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5g/mol |
IUPAC Name |
2-[5-(4-butoxyphenyl)tetrazol-2-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2/c1-4-5-13-28-18-11-9-17(10-12-18)21-23-25-26(24-21)14-19(27)22-20-15(2)7-6-8-16(20)3/h6-12H,4-5,13-14H2,1-3H3,(H,22,27) |
InChI Key |
VJOKGESFRGRWBB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CC=C3C)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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